molecular formula C9H20N2O B1524075 2-Ethyl-1-(2-methoxyethyl)piperazine CAS No. 1315367-66-8

2-Ethyl-1-(2-methoxyethyl)piperazine

Cat. No. B1524075
M. Wt: 172.27 g/mol
InChI Key: RNIACYVDRCTKJQ-UHFFFAOYSA-N
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Description

2-Ethyl-1-(2-methoxyethyl)piperazine is a valuable organic building block . It belongs to the class of piperazine derivatives and has been involved in studies of medicinal synthesis to have potential therapeutic effects against cancer, inflammation, and infectious diseases . Its molecular formula is C7H16N2O and it has a molecular weight of 144.21 .


Synthesis Analysis

The synthesis of piperazine derivatives like 2-Ethyl-1-(2-methoxyethyl)piperazine often involves a highly diastereoselective intramolecular hydroamination . The required hydroamination substrates are prepared in excellent yields by nucleophilic displacement of cyclic sulfamidates derived from amino acids .


Molecular Structure Analysis

The molecular structure of 2-Ethyl-1-(2-methoxyethyl)piperazine can be represented by the InChI code: 1S/C9H20N2O/c1-3-9-8-10-4-5-11(9)6-7-12-2/h9-10H,3-8H2,1-2H3 . More detailed structural information can be obtained from resources like ChemSpider .


Physical And Chemical Properties Analysis

2-Ethyl-1-(2-methoxyethyl)piperazine has a refractive index of n20/D 1.4730 (lit.) and a boiling point of 193-194 °C (lit.) . It has a density of 0.970 g/mL at 25 °C (lit.) . It is also air-sensitive and absorbs CO2 .

Scientific Research Applications

Radiolabeled Antagonists for Neuroimaging

  • Neurotransmission Studies : Research involving compounds like [18F]p-MPPF, a radiolabeled antagonist, has significantly contributed to the understanding of serotonergic neurotransmission. This compound, utilized in positron emission tomography (PET), has facilitated the study of 5-HT1A receptors in animal models and humans, demonstrating its value in exploring the serotonergic system's role in various neurological conditions (Plenevaux et al., 2000).

Therapeutic Agents for HIV and Cocaine Abuse

  • HIV-1 Reverse Transcriptase Inhibitors : Piperazine derivatives have been identified as potent inhibitors of the HIV-1 reverse transcriptase enzyme, leading to the development of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). This work has paved the way for new therapeutic options for HIV/AIDS management (Romero et al., 1994).
  • Cocaine Abuse Therapeutic Agents : Studies have focused on the development of long-acting dopamine transporter ligands derived from piperazine compounds as potential treatments for cocaine abuse. These efforts have resulted in compounds showing promise in preclinical evaluations for reducing cocaine-maintained behaviors without affecting other reward-driven behaviors (Lewis et al., 1999).

Receptor Interaction Studies

  • Sigma Receptor Ligands : Analogues of the sigma receptor ligand PB28, designed with reduced lipophilicity, have shown potential for therapeutic and diagnostic applications in oncology. These modifications aim to enhance the ligands' utility by improving their pharmacokinetic properties (Abate et al., 2011).
  • Antidepressant and Antihistamine Development : Piperazine derivatives have been explored for their potential as antidepressants through monoamine re-uptake inhibition, demonstrating the versatility of piperazine-based compounds in designing new therapeutic agents. Additionally, cetirizine, a piperazine antihistamine, highlights the class's significance in developing allergy treatments (Wieringa et al., 2010); (Arlette, 1991).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is a combustible liquid and may cause severe skin burns, eye damage, and respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-ethyl-1-(2-methoxyethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-3-9-8-10-4-5-11(9)6-7-12-2/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIACYVDRCTKJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCCN1CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-1-(2-methoxyethyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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